Cis-1-Butyl-4-tert-butylcyclohexylamine hydrochloride
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Overview
Description
Cis-1-Butyl-4-tert-butylcyclohexylamine hydrochloride is a chemical compound with the molecular formula C14H30ClN. It is a cyclohexylamine derivative, characterized by the presence of butyl and tert-butyl groups attached to the cyclohexane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-1-Butyl-4-tert-butylcyclohexylamine hydrochloride typically involves the reaction of 1-butylcyclohexanol with tert-butylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and hydrogen gas. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures, such as NMR spectroscopy and HPLC, are employed to verify the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
Cis-1-Butyl-4-tert-butylcyclohexylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted cyclohexylamine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and substituted cyclohexylamine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Cis-1-Butyl-4-tert-butylcyclohexylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cis-1-Butyl-4-tert-butylcyclohexylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Cis-1-tert-butyl-4-methylcyclohexane
- Cis-4-(tert-butyl)-1-butylcyclohexanamine
Uniqueness
Cis-1-Butyl-4-tert-butylcyclohexylamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of butyl and tert-butyl groups on the cyclohexane ring differentiates it from other similar compounds, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C14H30ClN |
---|---|
Molecular Weight |
247.85 g/mol |
IUPAC Name |
1-butyl-4-tert-butylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H29N.ClH/c1-5-6-9-14(15)10-7-12(8-11-14)13(2,3)4;/h12H,5-11,15H2,1-4H3;1H |
InChI Key |
PKQZPOSDARCJQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCC(CC1)C(C)(C)C)N.Cl |
Origin of Product |
United States |
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